Ethyl 4-((2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)amino)-4-oxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-((2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)amino)-4-oxobutanoate is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a cyclopropane ring, a tetrahydroisoquinoline moiety, and an ethyl ester group, making it a unique and versatile molecule for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-((2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)amino)-4-oxobutanoate typically involves multiple steps, including the formation of the cyclopropane ring and the coupling of the tetrahydroisoquinoline moiety. One common method involves the base-promoted [4 + 2] annulation reaction between o-aminobenzaldehydes and alkyl 2-aroyl-1-chlorocyclopropanecarboxylates . This reaction proceeds under mildly basic conditions, yielding the desired product with high diastereoselectivity.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes using readily available starting materials, efficient catalysts, and reaction conditions that minimize by-products and waste. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-((2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)amino)-4-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the ester or amine functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Ethyl 4-((2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)amino)-4-oxobutanoate has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates targeting various diseases.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules and natural products.
Material Science: The compound’s unique structure makes it suitable for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 4-((2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)amino)-4-oxobutanoate involves its interaction with specific molecular targets and pathways. The cyclopropane ring and tetrahydroisoquinoline moiety can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Ethyl cyclopropanecarboxylate: A simpler compound with a cyclopropane ring and an ethyl ester group.
Cyclopropane α-amino acid derivatives: Compounds with similar cyclopropane and amino acid structures.
Uniqueness
Ethyl 4-((2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)amino)-4-oxobutanoate is unique due to its combination of a cyclopropane ring, tetrahydroisoquinoline moiety, and ethyl ester group. This combination provides distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
ethyl 4-[[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]amino]-4-oxobutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4/c1-2-25-18(23)8-7-17(22)20-16-6-5-13-9-10-21(12-15(13)11-16)19(24)14-3-4-14/h5-6,11,14H,2-4,7-10,12H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXYNCSMMIGEAOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)NC1=CC2=C(CCN(C2)C(=O)C3CC3)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.